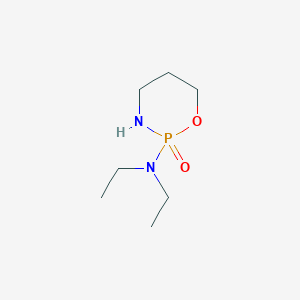
N,N-Diethylcyclophosphamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethylcyclophosphamide (DECP) is a cyclophosphamide analogue that has been widely used in scientific research due to its unique properties. DECP is a prodrug that can be activated by cytochrome P450 enzymes to produce the active metabolite, 4-hydroperoxycyclophosphamide (4-HC). This activation process is highly selective and occurs mainly in tumor cells, making DECP a promising candidate for cancer treatment.
Mecanismo De Acción
The activation of N,N-Diethylcyclophosphamide by cytochrome P450 enzymes results in the formation of 4-HC, which can crosslink DNA and induce apoptosis in tumor cells. The selectivity of this process is due to the higher expression of cytochrome P450 enzymes in tumor cells compared to normal cells. Additionally, N,N-Diethylcyclophosphamide has been shown to inhibit the activity of aldehyde dehydrogenase, an enzyme that plays a role in drug resistance in cancer cells.
Efectos Bioquímicos Y Fisiológicos
N,N-Diethylcyclophosphamide has been shown to have a low toxicity profile in animal models, with no significant adverse effects on vital organs such as the liver and kidneys. However, it can cause myelosuppression, a common side effect of chemotherapy, which can be managed by adjusting the dosage and treatment schedule.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Diethylcyclophosphamide has several advantages for laboratory experiments, including its high selectivity for tumor cells, low toxicity profile, and potential as a radiosensitizer. However, its use is limited by the need for activation by cytochrome P450 enzymes, which may not be present in all tumor cells. Additionally, the synthesis of N,N-Diethylcyclophosphamide can be challenging, and the yield may vary depending on the reaction conditions.
Direcciones Futuras
Future research on N,N-Diethylcyclophosphamide could focus on optimizing the synthesis method to improve the yield and reduce the cost of production. Additionally, the development of new methods to activate N,N-Diethylcyclophosphamide could expand its potential applications in cancer treatment. Further studies could also investigate the use of N,N-Diethylcyclophosphamide in combination with other chemotherapy drugs or radiation therapy to enhance its efficacy and reduce side effects. Finally, the potential use of N,N-Diethylcyclophosphamide as a targeted therapy for specific types of cancer could be explored.
In conclusion, N,N-Diethylcyclophosphamide is a promising candidate for cancer treatment due to its unique properties and selective activation process. Further research is needed to optimize its synthesis, expand its potential applications, and explore its use in combination with other treatments.
Métodos De Síntesis
N,N-Diethylcyclophosphamide can be synthesized using various methods, including the reaction of N,N-diethylamine with cyclophosphamide in the presence of a catalyst. The yield of N,N-Diethylcyclophosphamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
N,N-Diethylcyclophosphamide has been extensively studied for its antitumor activity in various cancer models, including breast cancer, lung cancer, and leukemia. It has been shown to inhibit tumor growth by inducing DNA damage and cell cycle arrest. N,N-Diethylcyclophosphamide has also been investigated for its potential as a radiosensitizer, enhancing the efficacy of radiation therapy in cancer treatment.
Propiedades
Número CAS |
53859-37-3 |
|---|---|
Nombre del producto |
N,N-Diethylcyclophosphamide |
Fórmula molecular |
C7-H17-N2-O2-P |
Peso molecular |
192.2 g/mol |
Nombre IUPAC |
N,N-diethyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H17N2O2P/c1-3-9(4-2)12(10)8-6-5-7-11-12/h3-7H2,1-2H3,(H,8,10) |
Clave InChI |
YYBAUAVEKFNTLT-UHFFFAOYSA-N |
SMILES |
CCN(CC)P1(=O)NCCCO1 |
SMILES canónico |
CCN(CC)P1(=O)NCCCO1 |
Apariencia |
oil |
Otros números CAS |
53859-37-3 |
Pureza |
95% |
Sinónimos |
dedichlorocyclophosphamide didechlorocyclophosphamide diethylcyclophosphamide N,N-diethylcyclophosphamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



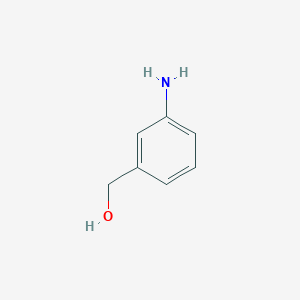
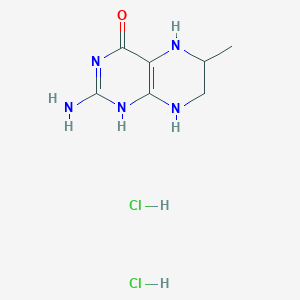
![3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48910.png)
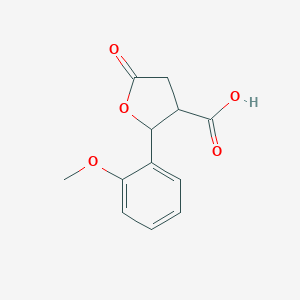
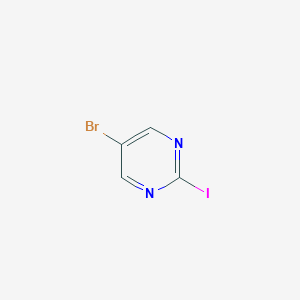
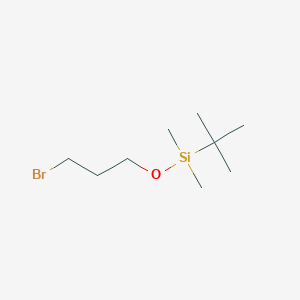
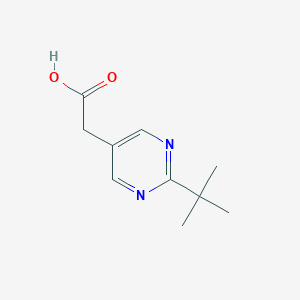
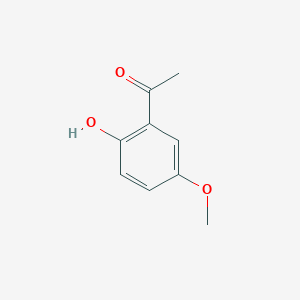

![2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B48928.png)
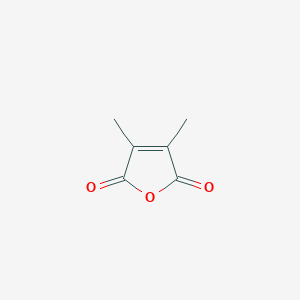
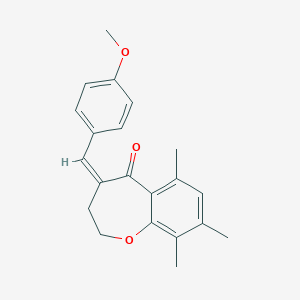
![6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48932.png)
